2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Overview
Description
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C6H6N2OS It is characterized by a fused ring system consisting of an imidazole and a thiazole ring, with an aldehyde functional group at the 6-position
Scientific Research Applications
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Future Directions
The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that it can undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo [2,1-b] [1,3]thiazole derivatives. These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound are still under investigation.
Pharmacokinetics
Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with a suitable aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation. The process typically includes the reaction of aminothiazole with a bromo-substituted aldehyde, followed by cyclization and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.
Reduction: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Comparison with Similar Compounds
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde can be compared with other similar compounds, such as:
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
These compounds share the imidazo[2,1-b][1,3]thiazole core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDYMLJEPHJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459719 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157459-71-7 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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